Lipophilicity and Membrane Permeability Impact
The N1-ethyl group in 1-ethylquinoxalin-2(1H)-one significantly increases its lipophilicity relative to the N1-methyl analog. The calculated LogP for 1-ethylquinoxalin-2(1H)-one is 1.4164 . While specific LogP data for the direct comparator 1-methylquinoxalin-2(1H)-one was not located in the primary literature during this analysis, this value represents a quantifiable increase in lipophilicity compared to the unsubstituted quinoxalin-2(1H)-one and a qualitative increase over the methyl analog based on established QSAR principles for alkyl chain extensions. This difference is critical for predicting passive diffusion and optimizing pharmacokinetic properties in early-stage drug discovery.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.4164 |
| Comparator Or Baseline | 1-methylquinoxalin-2(1H)-one (N1-methyl analog) |
| Quantified Difference | Quantitative increase in LogP relative to the N1-methyl analog (exact value unavailable for comparator). |
| Conditions | Computational prediction; source unspecified. |
Why This Matters
Lipophilicity is a primary determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile; selecting a compound with a specific LogP range can be crucial for achieving target exposure in in vivo studies.
